KRPpSQRHGSKY-NH2 Exhibits a Km of 7 μM for PKC, Comparable to Natural Substrates with Superior Phosphorylation Velocity
The affinity of KRPpSQRHGSKY-NH2 for PKC, as determined by its Michaelis-Menten constant (Km), is reported to be 7 μM [1]. This value is comparable to the Km for the native substrates H1 histone and intact myelin basic protein, but notably, its velocity of phosphorylation is twice as fast [1]. This provides a quantifiable advantage over using a less efficient natural substrate in terms of assay sensitivity and throughput.
| Evidence Dimension | Enzyme affinity and catalytic rate |
|---|---|
| Target Compound Data | Km = 7 μM; Phosphorylation velocity twice as fast as H1 histone. |
| Comparator Or Baseline | H1 histone and intact myelin basic protein (Km comparable to 7 μM). |
| Quantified Difference | Phosphorylation velocity is 2-fold higher. |
| Conditions | In vitro PKC phosphorylation assay. |
Why This Matters
This kinetic profile makes KRPpSQRHGSKY-NH2 a superior choice for high-throughput screening (HTS) of PKC modulators, as it generates a stronger signal in a shorter time frame compared to natural substrates with similar affinity.
- [1] Nissui Pharmaceutical Co., Ltd. Product Page for KRPPSQRHGSKY-NH2. Accessed 2026. View Source
